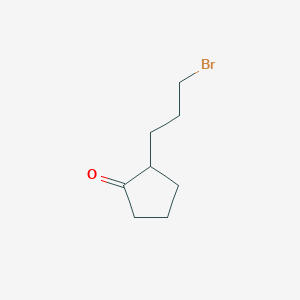
2-(3-Bromopropyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)cyclopentan-1-one is an organic compound with the molecular formula C₈H₁₃BrO. It is a cyclopentanone derivative where a bromopropyl group is attached to the cyclopentanone ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromopropyl)cyclopentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Reduction: Cyclopentanol derivatives.
Oxidation: Cyclopentanone carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-(3-Bromopropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)cyclopentan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups. These reactions are facilitated by the molecular structure and electronic properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromocyclopent-2-enone: Another brominated cyclopentanone derivative with similar reactivity but different structural properties.
Cyclopentanone: The parent compound without the bromopropyl group, used as a starting material in various syntheses.
1,3-Dibromopropane: A reagent used in the synthesis of 2-(3-Bromopropyl)cyclopentan-1-one
Uniqueness
This compound is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it valuable in research and industrial processes .
Propriétés
Numéro CAS |
10468-38-9 |
|---|---|
Formule moléculaire |
C8H13BrO |
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
2-(3-bromopropyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H13BrO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 |
Clé InChI |
YXQTWFZXGVXHJR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


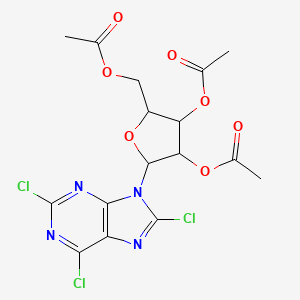
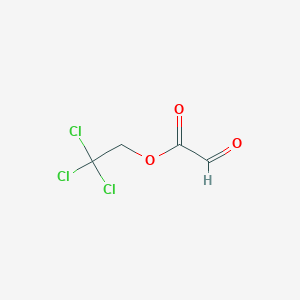
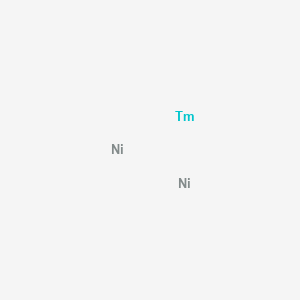




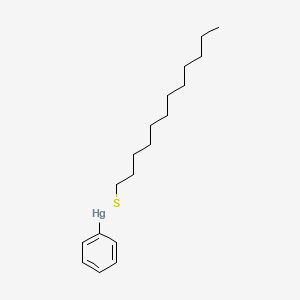
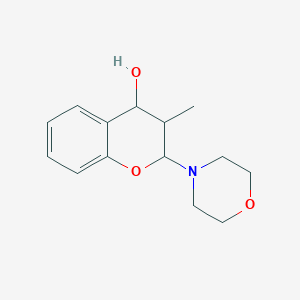
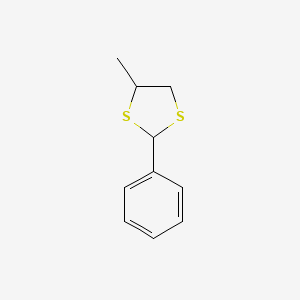
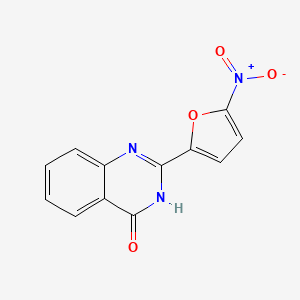

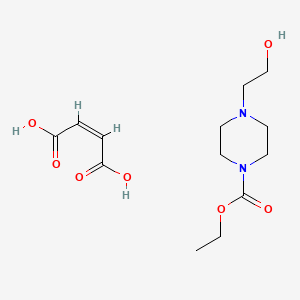
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
